(R)-2-(2-Amino-5-guanidinopentanamido)acetic acid
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Overview
Description
®-2-(2-Amino-5-guanidinopentanamido)aceticacid is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a guanidino group, and an acetic acid moiety. It is of interest due to its potential biological activity and its role in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Amino-5-guanidinopentanamido)aceticacid typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the Amino Group: Introduction of the amino group through nucleophilic substitution or reductive amination.
Guanidination: Conversion of an amine to a guanidino group using reagents such as S-methylisothiourea or cyanamide.
Acylation: Formation of the acetic acid moiety through acylation reactions, often using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Amino-5-guanidinopentanamido)aceticacid can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro or nitroso group.
Reduction: Reduction of the guanidino group to an amine.
Substitution: Nucleophilic substitution reactions involving the amino or guanidino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition or as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of ®-2-(2-Amino-5-guanidinopentanamido)aceticacid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with nucleic acids to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-Amino-5-guanidinopentanamido)aceticacid: The enantiomer of the compound, with potentially different biological activity.
N-(2-Aminoethyl)guanidine: A simpler analog with similar functional groups.
Glycylglycine: A dipeptide with structural similarities.
Uniqueness
®-2-(2-Amino-5-guanidinopentanamido)aceticacid is unique due to its specific stereochemistry and the presence of both amino and guanidino groups, which may confer distinct biological properties compared to its analogs.
Properties
Molecular Formula |
C8H17N5O3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C8H17N5O3/c9-5(2-1-3-12-8(10)11)7(16)13-4-6(14)15/h5H,1-4,9H2,(H,13,16)(H,14,15)(H4,10,11,12)/t5-/m1/s1 |
InChI Key |
XUUXCWCKKCZEAW-RXMQYKEDSA-N |
Isomeric SMILES |
C(C[C@H](C(=O)NCC(=O)O)N)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)NCC(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
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